molecular formula C12H20N2O3S B1662669 Sotalol CAS No. 3930-20-9

Sotalol

Numéro de catalogue: B1662669
Numéro CAS: 3930-20-9
Poids moléculaire: 272.37 g/mol
Clé InChI: ZBMZVLHSJCTVON-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Sotalol est un dérivé de la méthanesulfonanilide qui fonctionne comme un bloqueur non sélectif des récepteurs bêta-adrénergiques, doté de propriétés antiarythmiques de classe II et de classe III. Il est principalement utilisé pour traiter et prévenir les arythmies cardiaques anormales, telles que les arythmies ventriculaires et la fibrillation auriculaire . This compound a été décrit pour la première fois en 1964 et est entré en usage médical en 1974 .

Applications De Recherche Scientifique

FDA-Approved Indications

Sotalol is primarily indicated for:

  • Ventricular Tachycardia : Effective in treating hemodynamically stable ventricular tachycardia.
  • Atrial Fibrillation : Used to maintain sinus rhythm in patients with paroxysmal atrial fibrillation.
  • Intravenous Loading : Facilitates the initiation of oral this compound therapy through intravenous administration .

Off-Label Uses

Beyond its approved indications, this compound has several off-label applications:

  • Premature Ventricular Contractions (PVCs) : Utilized in managing PVCs effectively.
  • Pharmacological Cardioversion : Employed for converting atrial fibrillation, although with reduced effectiveness compared to amiodarone.
  • Postoperative Atrial Fibrillation : Administered to manage atrial fibrillation following cardiac surgery.
  • Supraventricular Tachycardia (SVT) : Particularly effective via intravenous routes.
  • Fetal Arrhythmias : Used in combination with digoxin for treating fetal SVT and atrial fibrillation .

Efficacy in Ventricular Arrhythmias

This compound has demonstrated superior efficacy in preventing recurrent ventricular tachycardia and ventricular fibrillation compared to other antiarrhythmic agents. In clinical studies, it has shown a long-term prophylactic efficacy against arrhythmia recurrence in approximately 55% to 85% of patients with refractory life-threatening ventricular arrhythmias .

Atrial Fibrillation Management

In a randomized study comparing this compound with amiodarone for atrial fibrillation management, this compound was found to be equally effective but better tolerated than quinidine. It provides excellent rate control during episodes of atrial fibrillation .

Risks and Monitoring

A nationwide cohort study indicated that while this compound treatment is associated with lower all-cause mortality compared to cardioselective beta-blockers, there remains a risk of QT prolongation. Monitoring QT intervals is essential, as up to 22% of patients may experience significant QTc prolongation during treatment .

Summary of Key Findings

Application AreaEfficacy/FindingsStudy References
Ventricular TachycardiaHigh efficacy in preventing recurrent episodes
Atrial FibrillationComparable efficacy to amiodarone; better tolerated
Premature Ventricular ContractionsEffective management
Fetal ArrhythmiasSignificant resolution rates when combined with digoxin
QT Prolongation RiskMonitoring essential; 22% may exceed safe limits

Analyse Des Réactions Chimiques

Types de réactions : Sotalol subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Il résiste aux conditions acides, alcalines et à haute température, mais est sensible à la lumière et à l'oxydation .

Réactifs et conditions courantes :

Produits principaux : Les principaux produits formés à partir de ces réactions comprennent l'intermédiaire méthanesulfonanilide et le composé this compound final .

4. Applications de la recherche scientifique

This compound présente un large éventail d'applications dans la recherche scientifique :

5. Mécanisme d'action

This compound exerce ses effets en inhibant les adrénocepteurs bêta-1 du myocarde et en bloquant les canaux rapides du potassium. Cette double action ralentit la repolarisation, allonge l'intervalle QT et ralentit et raccourcit la conduction des potentiels d'action à travers les oreillettes . L'activité bêtabloquante du this compound prolonge encore les potentiels d'action et réduit la force de contractilité des cellules musculaires du cœur .

Composés similaires :

Unicité du this compound : this compound est unique en raison de sa double action en tant que bloqueur des récepteurs bêta-adrénergiques et bloqueur des canaux potassium. Cette combinaison de propriétés le rend efficace dans le traitement d'un large éventail d'arythmies et offre un avantage distinct par rapport aux autres agents antiarythmiques .

Activité Biologique

Sotalol is a unique antiarrhythmic medication that exhibits both beta-adrenergic blocking properties and class III antiarrhythmic effects. It is primarily used for the management of life-threatening ventricular arrhythmias and to maintain sinus rhythm in patients with atrial fibrillation (AF) or atrial flutter. This article delves into the biological activity of this compound, highlighting its pharmacological mechanisms, clinical efficacy, safety profile, and comparative studies with other antiarrhythmic agents.

This compound functions as a non-selective beta-adrenergic antagonist and a potassium channel blocker , specifically inhibiting the rapid component of the delayed rectifier potassium current (IKr). This dual action leads to:

  • Prolongation of action potentials and the refractory period in cardiac tissues.
  • Increased QT interval on electrocardiograms, which can predispose patients to torsades de pointes, especially at lower heart rates .

Pharmacokinetics

  • Bioavailability : this compound has a bioavailability of 90-100%, although food can reduce absorption by approximately 18% .
  • Elimination : It is not metabolized and is primarily excreted unchanged via the kidneys (80-90%) .
  • Half-life : The elimination half-life ranges from 12 to 24 hours, allowing for twice-daily dosing .

Efficacy in Clinical Studies

This compound has been extensively studied for its efficacy in various arrhythmias. Key findings include:

  • Ventricular Arrhythmias : In a multicenter trial involving 56 patients with frequent premature ventricular complexes, this compound significantly reduced arrhythmia frequency by 77-83% compared to placebo (p < 0.001) and was well-tolerated with minimal adverse effects .
StudyDose (mg/day)Efficacy (% reduction)P-value
Multicenter Trial320 and 64077% - 83%<0.001
  • Atrial Fibrillation : this compound has shown comparable efficacy to other antiarrhythmic agents like propafenone and quinidine in preventing AF recurrence while offering better tolerance than quinidine . A systematic review indicated that this compound was effective in maintaining sinus rhythm post-cardioversion in AF patients.

Comparative Studies

Recent studies have compared this compound's effectiveness with other antiarrhythmic drugs:

  • Dronedarone vs. This compound : A study found that dronedarone was associated with a lower risk of all-cause mortality compared to this compound, although there was no significant difference in AF recurrence rates between the two drugs .
  • Safety Profiles : In terms of safety, this compound has a lower incidence of proarrhythmic events compared to class I agents. The risk of torsades de pointes is notably manageable when appropriate precautions are taken .

Case Study 1: Efficacy in Post-Infarction Patients

A retrospective analysis involving patients post-myocardial infarction demonstrated that this compound effectively reduced the incidence of ventricular tachycardia without increasing mortality rates, contrasting with some class I agents .

Case Study 2: Pediatric Use

This compound has been utilized safely in pediatric populations for arrhythmia management, showing favorable outcomes similar to those observed in adult cohorts .

Side Effects and Precautions

The primary side effects associated with this compound stem from its beta-blocking activity, including:

  • Fatigue
  • Bradycardia
  • Risk of torsades de pointes, particularly at lower heart rates or in the presence of electrolyte imbalances .

Monitoring of renal function is essential, as dosage adjustments may be necessary in patients with renal impairment.

Propriétés

IUPAC Name

N-[4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3S/c1-9(2)13-8-12(15)10-4-6-11(7-5-10)14-18(3,16)17/h4-7,9,12-15H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBMZVLHSJCTVON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(C1=CC=C(C=C1)NS(=O)(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

959-24-0 (mono-hydrochloride)
Record name Sotalol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003930209
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0023589
Record name Sotalol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Sotalol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014632
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

7.82e-01 g/L
Record name Sotalol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014632
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Sotalol inhibits beta-1 adrenoceptors in the myocardium as well as rapid potassium channels to slow repolarization, lengthen the QT interval, and slow and shorten conduction of action potentials through the atria. The action of sotalol on beta adrenergic receptors lengthens the sinus node cycle, conduction time through the atrioventricular node, refractory period, and duration of action potentials.
Record name Sotalol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00489
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

3930-20-9
Record name Sotalol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3930-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sotalol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003930209
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sotalol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00489
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sotalol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SOTALOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6D97U294I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Sotalol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014632
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

206.5 - 207 °C
Record name Sotalol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00489
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sotalol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014632
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Polyvinylpyrrolidone (500 g) is dissolved in about 25 kg water (or a mixture of water and alcohol) and 10 kg of sotalol hydrochloride is mixed therein to provide a sotalol/binder solution. In a fluidized bed coater, 10 kg of sugar spheres (20 to 50 mesh) are suspended in warm air and spray coated with the sotalol/binder solution until the seeds are uniformly coated with a desired amount of sotalol.
[Compound]
Name
Polyvinylpyrrolidone
Quantity
500 g
Type
reactant
Reaction Step One
Name
Quantity
25 kg
Type
solvent
Reaction Step One
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 kg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

In 2 lit. round bottom flask, in 450 ml of water, (±) sotalol hydrochloride (200 g) was added under stirring at room temperature. Under stirring, a solution of 500 g of potassium carbonate in 300 ml of water was added. The stirring was continued for 48 hours. Solid material was separated to give 107 g of (±) sotalol.
Quantity
500 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
Name
Quantity
450 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

In addition, using chemical method as described by Le Garrec (1987), enriched d-sotalol hydrochloride and l-sotalol hydrochloride were prepared using mandelic acid and subjected to conversion to the base form, chiral separation and reconversion to hydrochloride salt was carried out. The details of these procedures are given below:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
l-sotalol hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

--A solution of racemic sotalol (24.5 g., 0.09 mole) (obtained by neutralizing sotalol hydrochloride in ethanol with a mole equivalent of concentrated sodium hydroxide, concentration and extraction of the free base in acetonitrile) in 200 ml. of hot isopropanol was mixed with 13.7 g (0.09 mole) of 1-mandelic acid. On cooling, an optically enriched fraction, 26.0 g., m.p. 125-140°, [α]D25 -27.2°, of the d-sotalol·1-mandelate salt was obtained. Crystallization from isopropanol (300 ml.) afforded 18.7 g., m.p. 139-145.5°, [α]D25 -25.4°. Further recrystallization of this material from 1:1 isopropanol-absolute ethanol provided d-sotalol.1-mandelate as white fluffy needles, m.p. 154.5≥156°, [α]D25 -14. 2°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sotalol
Reactant of Route 2
Sotalol
Reactant of Route 3
Reactant of Route 3
Sotalol
Reactant of Route 4
Sotalol
Reactant of Route 5
Sotalol
Reactant of Route 6
Reactant of Route 6
Sotalol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.